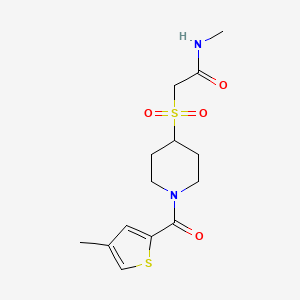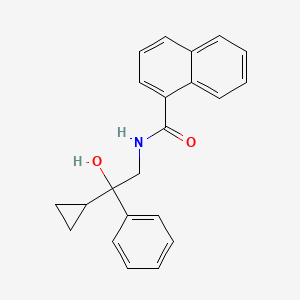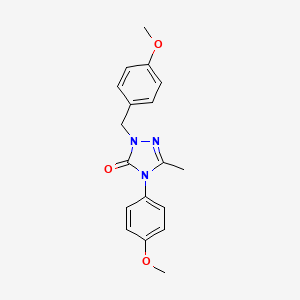
N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiophene derivatives are known to participate in a variety of chemical reactions. For example, protodeboronation of alkyl boronic esters has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
Antibacterial Activity
- Synthesis of Derivatives for Antibacterial Potentials : Compounds with structural similarity to N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide have been synthesized and evaluated for their antibacterial properties. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibition against Gram-negative bacterial strains, with one compound being particularly active against various bacterial strains including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Enzyme Inhibition
- Enzyme Inhibitory Activities : These compounds have been studied for their potential in inhibiting enzymes. For example, synthesized compounds were evaluated for inhibition against carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, with some showing good activity (Virk et al., 2018).
Antithrombotic Properties
- Thrombin Inhibitor for Antithrombotic Effects : Derivatives of this compound have been studied for their role as thrombin inhibitors, which can be beneficial in preventing thrombosis. SSR182289A, a derivative, showed potent oral antithrombotic properties in animal models (Lorrain et al., 2003).
Synthesis and Characterization
- Synthesis and Characterization for Various Applications : The synthesis of these compounds has been crucial in exploring their applications. For example, studies have been conducted on the synthesis of 3-aryl-N-n-propyl-piperidines, which are useful building blocks in heterocyclic chemistry (Chang et al., 2002).
Molecular Docking
- Molecular Docking Studies : These compounds have been involved in molecular docking studies to understand their binding and interaction with various biological targets. This is crucial for drug development and understanding the mechanism of action of these compounds.
Biomedical Research
- Biomedical Applications : The synthesized compounds have also shown potential in various biomedical applications, including their use as fingerprint agents, indicating their utility in forensic science (Khan et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of properties and applications of thiophene derivatives, this compound could be of interest in various fields including medicinal chemistry and material science .
Properties
IUPAC Name |
N-methyl-2-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-10-7-12(21-8-10)14(18)16-5-3-11(4-6-16)22(19,20)9-13(17)15-2/h7-8,11H,3-6,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNGDZQXYZCTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2954489.png)
![(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2954494.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2954498.png)
![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2954499.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)
![3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954505.png)



![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid](/img/structure/B2954510.png)
